4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-6-13(7-12(9)15)11-4-2-10(8-14)3-5-11/h2-5,8-9,12,15H,6-7H2,1H3 |
InChI Key |
NMLJBTVMZIMKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(3-hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde generally involves the nucleophilic substitution or reductive amination of a benzaldehyde derivative with a suitably functionalized pyrrolidine precursor. The key step is the formation of the C–N bond linking the pyrrolidine nitrogen to the benzaldehyde para position, followed by introduction or retention of hydroxyl and methyl groups on the pyrrolidine ring.
Preparation of the Pyrrolidine Moiety
The pyrrolidine ring bearing hydroxyl and methyl substituents at the 3- and 4-positions can be synthesized via:
- Cyclization reactions starting from amino alcohol precursors.
- Functional group transformations on preformed pyrrolidine rings, such as hydroxylation and methylation at specific ring carbons.
The stereochemistry at the 3- and 4-positions is critical and often controlled by choice of starting materials and reaction conditions.
Coupling with Benzaldehyde
The coupling of the pyrrolidine moiety to the benzaldehyde core is typically achieved by:
- Nucleophilic substitution on 4-halobenzaldehyde derivatives with the pyrrolidine nitrogen acting as a nucleophile.
- Reductive amination of 4-formylphenyl derivatives with 3-hydroxy-4-methylpyrrolidine under acidic or basic catalysis.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrrolidine ring synthesis | Cyclization of amino alcohol precursors; base or acid catalysis | Formation of 3-hydroxy-4-methylpyrrolidine intermediate |
| 2 | Nucleophilic substitution | 4-bromobenzaldehyde + 3-hydroxy-4-methylpyrrolidine, solvent (DMF or THF), base (e.g., K2CO3), 60–80°C | Formation of 4-(3-hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde |
| 3 | Purification | Column chromatography (silica gel), recrystallization | Isolation of pure product with yields typically ranging 60–80% |
Detailed Preparation Methodology
Starting Materials
- 4-Bromobenzaldehyde or 4-chlorobenzaldehyde as the aromatic electrophile.
- 3-Hydroxy-4-methylpyrrolidine synthesized or commercially obtained.
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
- Bases such as potassium carbonate (K2CO3) or triethylamine .
- Catalysts may include palladium complexes if cross-coupling methods are employed.
Reaction Conditions
- The nucleophilic substitution is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Temperature control between 60°C and 80°C optimizes reaction rate and yield.
- Reaction time varies from 6 to 24 hours depending on scale and reagents.
- Monitoring by thin-layer chromatography (TLC) is essential to track conversion.
Purification Techniques
- Post-reaction mixtures are quenched with water and extracted with organic solvents such as ethyl acetate.
- The crude product is purified by silica gel column chromatography using mixtures of hexane and ethyl acetate.
- Final recrystallization from ethanol or methanol yields analytically pure compound.
Alternative Synthetic Routes
Reductive Amination Approach
- React 4-formylbenzaldehyde with 3-hydroxy-4-methylpyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Acidic or neutral conditions facilitate imine formation followed by reduction to the secondary amine.
- This method offers mild conditions and good selectivity.
Cycloaddition-Based Synthesis
- Formation of Schiff base intermediates from benzaldehyde derivatives.
- Subsequent cycloaddition with amine-containing heterocycles to form substituted pyrrolidine rings.
- This approach is less common for this specific compound but applicable for analogues.
Analytical Data Supporting Preparation
| Analytical Method | Key Observations for 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde |
|---|---|
| ¹H NMR (CDCl3, δ ppm) | Aldehyde proton at ~9.8–10.0 ppm; pyrrolidine ring protons between 1.5–3.5 ppm; hydroxyl proton broad singlet ~3.5–4.5 ppm |
| ¹³C NMR | Aldehyde carbon resonance at ~190 ppm; aromatic carbons 120–140 ppm; pyrrolidine carbons 40–70 ppm |
| FT-IR | Strong C=O stretch near 1700 cm⁻¹; O–H stretch broad band near 3300 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak at m/z = 205.25 consistent with C12H15NO2 |
| Elemental Analysis | Matches theoretical values for C, H, N content |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Bromobenzaldehyde, pyrrolidine | DMF, K2CO3, 60–80°C, 12–24 h | 60–80 | Straightforward, scalable | Requires halogenated benzaldehyde |
| Reductive Amination | 4-Formylbenzaldehyde, pyrrolidine, NaBH(OAc)3 | Mild, room temp to 50°C, 6–12 h | 65–75 | Mild conditions, selective | Requires reducing agent handling |
| Cycloaddition (Schiff base) | Benzaldehyde, amine, anhydrides | Acidic solvent, room temp | 50–70 | Can introduce ring complexity | More complex setup |
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy and methyl groups on the pyrrolidine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzoic acid.
Reduction: 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxy and methyl groups on the pyrrolidine ring may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-heterocyclic benzaldehyde derivatives. Key structural analogs include:
Key Observations :
- Electronic Effects: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 4-(pyrrolidin-1-yl)benzaldehyde. This may influence solubility and reactivity in subsequent reactions.
- Ring Size and Heteroatoms : The oxazepine derivative () features a larger, oxygen-containing ring, which alters conjugation and stability. Its synthesis via cycloaddition contrasts with SNAr methods used for pyrrolidine/piperazine analogs.
Physicochemical and Reactivity Profiles
- Melting Points and Stability : Hydroxyl-containing derivatives (e.g., the target compound) exhibit higher melting points due to intermolecular hydrogen bonding.
- Reactivity : The hydroxyl group enables further functionalization (e.g., acetylation), whereas methylpiperazine analogs may prioritize amine-mediated reactions.
- Yield Comparisons : While exact yields for the target compound are unspecified in the evidence, piperazine and pyrrolidine analogs under similar conditions achieve moderate to high yields (60–85%) .
Biological Activity
4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 205.25 g/mol
The structure includes a benzaldehyde moiety linked to a pyrrolidine ring that features a hydroxyl and a methyl group. This configuration is crucial for its biological interactions.
The biological activity of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde is primarily attributed to its ability to interact with various biomolecules:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.
- Binding Affinity : The hydroxy and methyl groups on the pyrrolidine ring enhance the compound's binding affinity to specific targets, influencing its pharmacological effects.
Biological Activities
Research indicates that 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.
- Neuroprotective Effects : The compound has been investigated for potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : There is evidence suggesting that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde | CHNO | Contains a hydroxymethyl substitution |
| 4-(4-Hydroxy-2-methylpyrrolidin-1-yl)benzaldehyde | CHNO | Different position of hydroxymethyl substitution |
| 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde | CHNO | Lacks hydroxyl group; different biological activity |
This table highlights how the specific arrangement of functional groups in 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
- Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity using DPPH and ABTS assays, showing significant scavenging activity comparable to known antioxidants.
- Anti-inflammatory Mechanisms : Research indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, supporting its role in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
